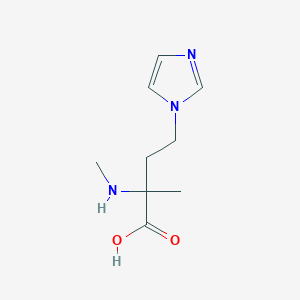
Methyl 5-(azidomethyl)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(azidomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a fluorinated benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(azidomethyl)-2-fluorobenzoate typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of methyl 5-(bromomethyl)-2-fluorobenzoate with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
Methyl 5-(bromomethyl)-2-fluorobenzoate+NaN3→Methyl 5-(azidomethyl)-2-fluorobenzoate+NaBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(azidomethyl)-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form corresponding amines.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Amines, DMF, and mild heating.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and room temperature.
Reduction Reactions: Hydrogen gas, palladium catalyst, and room temperature.
Major Products Formed:
Substitution Reactions: Corresponding amines.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
Applications De Recherche Scientifique
Methyl 5-(azidomethyl)-2-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which are valuable in medicinal chemistry.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with fluorescent tags for imaging studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(azidomethyl)-2-fluorobenzoate is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which can interact with various molecular targets. Additionally, the azido group can be reduced to an amine, which can participate in further chemical reactions. The fluorinated benzoate ester moiety may also contribute to the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 5-(azidomethyl)-2-fluorobenzoate can be compared with other azido compounds, such as:
Methyl 5-(azidomethyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and applications.
Methyl 5-(azidomethyl)-2-chlorobenzoate: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and reactivity.
Methyl 5-(azidomethyl)-2-bromobenzoate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C9H8FN3O2 |
|---|---|
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
methyl 5-(azidomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H8FN3O2/c1-15-9(14)7-4-6(5-12-13-11)2-3-8(7)10/h2-4H,5H2,1H3 |
Clé InChI |
KFHGSZPAIKDNFD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)CN=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


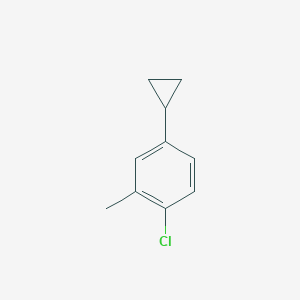


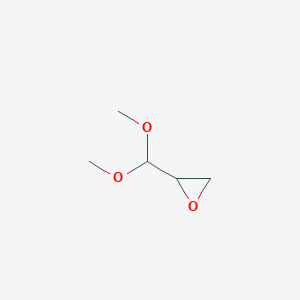
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
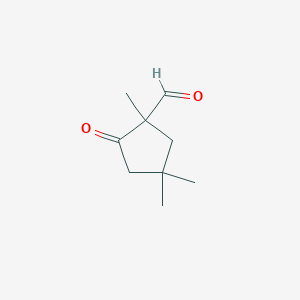
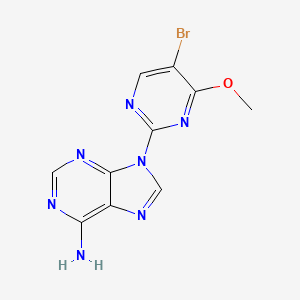
![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

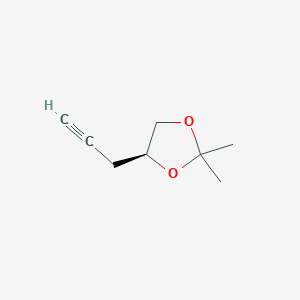
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
